molecular formula C12H13NO4 B6239997 (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid CAS No. 192705-88-7

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid

Cat. No.: B6239997
CAS No.: 192705-88-7
M. Wt: 235.24 g/mol
InChI Key: ISPFRDAWONQRSH-JTQLQIEISA-N
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Description

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid: is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a prop-2-enamido group attached to a propanoic acid backbone. It is commonly used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-hydroxybenzaldehyde with L-alanine in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The amine is subsequently reacted with acryloyl chloride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The prop-2-enamido group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the prop-2-enamido group can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid
  • 3-(4-hydroxyphenyl)propanoic acid
  • 3-(4-hydroxyphenyl)amino)propanoic acid

Comparison:

  • This compound is unique due to the presence of both a hydroxyphenyl group and a prop-2-enamido group, which confer distinct chemical reactivity and biological activity.
  • 3-(4-hydroxyphenyl)propanoic acid lacks the prop-2-enamido group, resulting in different chemical properties and reactivity.
  • 3-(4-hydroxyphenyl)amino)propanoic acid has an amino group instead of the prop-2-enamido group, leading to variations in its biological interactions and applications.

Properties

CAS No.

192705-88-7

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enoylamino)propanoic acid

InChI

InChI=1S/C12H13NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,15)(H,16,17)/t10-/m0/s1

InChI Key

ISPFRDAWONQRSH-JTQLQIEISA-N

Isomeric SMILES

C=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Purity

95

Origin of Product

United States

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